molecular formula C14H21NO2 B13036340 (1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL

Cat. No.: B13036340
M. Wt: 235.32 g/mol
InChI Key: VTWQHIINPYDJLV-QMTHXVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s unique structure, featuring both an amino group and a cyclopentyloxyphenyl moiety, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde is reacted with the chiral amine under reductive amination conditions to form an intermediate imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired chiral amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of chiral catalysts to enhance enantioselectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: A similar compound with a methoxy group instead of a cyclopentyloxy group.

    (1S,2R)-1-Amino-1-(3-ethoxyphenyl)propan-2-OL: A similar compound with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

(1S,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of a cyclopentyloxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3-cyclopentyloxyphenyl)propan-2-ol

InChI

InChI=1S/C14H21NO2/c1-10(16)14(15)11-5-4-8-13(9-11)17-12-6-2-3-7-12/h4-5,8-10,12,14,16H,2-3,6-7,15H2,1H3/t10-,14-/m1/s1

InChI Key

VTWQHIINPYDJLV-QMTHXVAHSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC=C1)OC2CCCC2)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC2CCCC2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.